molecular formula C8H15N3 B13272134 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile

2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile

Cat. No.: B13272134
M. Wt: 153.22 g/mol
InChI Key: MVGADMXPCAYSLO-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile is a nitrile-containing compound featuring a piperidine ring substituted with an aminomethyl group at the 3-position. This structure confers both basicity (via the amine) and polarity (via the nitrile), making it a versatile intermediate in medicinal chemistry and drug design.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]acetonitrile

InChI

InChI=1S/C8H15N3/c9-3-5-11-4-1-2-8(6-10)7-11/h8H,1-2,4-7,10H2

InChI Key

MVGADMXPCAYSLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC#N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile typically involves the reaction of piperidine with aminomethyl acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Modifications

Hydroxymethyl vs. Aminomethyl Substitution
  • 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile (CAS: 857636-98-7) replaces the aminomethyl group with a hydroxymethyl moiety. However, the absence of the primary amine reduces its basicity, which may limit its utility in pH-dependent binding interactions .
Pyridine vs. Piperidine Core
  • 2-(3-Aminopyridin-2-yl)acetonitrile (CAS: 105166-53-8) substitutes the piperidine ring with a pyridine system. However, the loss of piperidine’s conformational flexibility may reduce adaptability in dynamic binding sites .

Structural Complexity and Heterocyclic Additions

  • Imidazo-pyrrolo-pyrazine Derivatives (e.g., (S)-6-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)nicotinonitrile): These compounds incorporate fused heterocyclic systems (imidazo, pyrrolo) into the piperidine-acetonitrile scaffold. The added complexity enhances molecular weight and steric bulk, which may improve selectivity for kinase targets (e.g., JAK inhibitors) but reduce metabolic stability .
  • JAK Inhibitors (e.g., {1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile): The pyrazole and pyrrolopyridine substituents introduce multiple hydrogen-bond acceptors and donors, critical for high-affinity enzyme inhibition. In contrast, the target compound’s simpler structure may lack the requisite binding motifs for potent JAK inhibition .

Physicochemical Properties

Compound LogP (Predicted) Water Solubility Key Functional Groups
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile 0.8 Moderate Nitrile, primary amine
2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile 0.2 High Nitrile, hydroxyl
2-(3-Aminopyridin-2-yl)acetonitrile 1.1 Low Nitrile, pyridine, amine
(1-Acetyl-2,6-diphenylpiperidin-4-yl-Idene)(phenyl)acetonitrile 3.5 Very Low Nitrile, acetyl, diphenyl
  • Lipophilicity : The target compound’s moderate LogP (0.8) balances membrane permeability and solubility. Bulkier analogs like (1-acetyl-2,6-diphenylpiperidin-4-yl-idene)(phenyl)acetonitrile (LogP ~3.5) exhibit high lipophilicity, favoring blood-brain barrier penetration but risking poor aqueous solubility .
  • Acidity/Basicity : The primary amine in the target compound (pKa ~9–10) provides protonation sites for salt formation, enhancing solubility in acidic environments. Pyridine-containing analogs (pKa ~4–5) are weaker bases, limiting pH-dependent solubility .

Biological Activity

2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile, also known by its CAS number 1354951-26-0, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both a piperidine ring and a nitrile group, which may contribute to its interactions with biological targets.

Molecular Formula : C8H13N3
Molecular Weight : 155.21 g/mol
IUPAC Name : 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile
Canonical SMILES : N#CC(C1CCCN1)C(C)N

The biological activity of 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The piperidine moiety can facilitate binding to biological macromolecules, while the nitrile group may enhance lipophilicity and permeability, allowing for better cellular uptake.

Pharmacological Effects

Research indicates that compounds containing piperidine structures often exhibit a range of pharmacological activities:

  • Anticancer Activity : Some studies have suggested that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Piperidine derivatives are also investigated for their neuroprotective properties. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Certain piperidine-based compounds have demonstrated antimicrobial properties, making them candidates for further exploration in treating infections .

Study 1: Anticancer Evaluation

In a study focusing on novel quinoline-piperidine scaffolds, derivatives similar to 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile were synthesized and evaluated for their anticancer properties. These compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, with some derivatives showing GI50 values in the nanomolar range .

Study 2: Neuroprotective Mechanisms

Another investigation explored the dual inhibition of AChE and BuChE by piperidine derivatives. This study highlighted how modifications in the piperidine structure could enhance brain exposure and improve neuroprotective effects against oxidative stress and neuroinflammation .

Comparative Analysis

Property/Activity 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile Similar Compounds
Molecular StructurePiperidine with nitrile groupPiperidine derivatives
Anticancer ActivityModerate cytotoxicity against specific cancer cellsVaries widely
Neuroprotective EffectsPotential AChE inhibitionNotable in several derivatives
Antimicrobial ActivityUnder investigationCommon in many piperidine compounds

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